An In-depth Technical Guide to the Chemical Properties of 3-Methyl-8-quinolinesulfonic acid
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-8-quinolinesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3-Methyl-8-quinolinesulfonic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes relevant data for the parent compound, 8-quinolinesulfonic acid, to provide valuable context and comparative insights.
Core Chemical Properties
3-Methyl-8-quinolinesulfonic acid is a quinoline derivative with a sulfonic acid group at the 8-position and a methyl group at the 3-position. Its chemical structure and basic identifiers are well-established.
Table 1: Core Chemical Data for 3-Methyl-8-quinolinesulfonic acid
| Property | Value | Source |
| CAS Number | 153886-69-2 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃S | [1][2] |
| Molecular Weight | 223.25 g/mol | [1] |
| IUPAC Name | 3-methylquinoline-8-sulfonic acid | [1] |
| Synonyms | 3-Methylquinoline-8-sulfonic Acid | [2] |
Table 2: Computed Physicochemical Properties of 3-Methyl-8-quinolinesulfonic acid
| Property | Value | Source |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 223.03031432 g/mol | [1] |
| Monoisotopic Mass | 223.03031432 g/mol | [1] |
| Topological Polar Surface Area | 69.9 Ų | |
| Heavy Atom Count | 15 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 322 | [1] |
Table 3: Experimental Physicochemical Properties of 8-Quinolinesulfonic acid (Analogue)
| Property | Value | Source |
| CAS Number | 85-48-3 | [3][4] |
| Molecular Formula | C₉H₇NO₃S | [3][4] |
| Molecular Weight | 209.22 g/mol | [3][4] |
| Melting Point | >300 °C | [5][6] |
| Solubility in Water | Soluble | [3] |
| Appearance | Off-white to pale yellow crystalline powder | [7] |
Synthesis and Purification
A detailed experimental protocol for the synthesis of 3-Methyl-8-quinolinesulfonic acid is not explicitly published. However, its formation as an intermediate in the synthesis of 3-methylquinoline-8-sulfonyl chloride is described in Chinese patent CN110872252A.[8] The following protocol is adapted from this patent.
Experimental Protocol: Synthesis of 3-Methyl-8-quinolinesulfonic acid
This synthesis involves a catalytic cyclization reaction.
Materials:
-
2-Aminobenzenesulfonic acid
-
Propionaldehyde
-
Paraformaldehyde
-
Eutectic solvent (as described in the patent, specific composition may vary)
-
Catalyst (e.g., AlCl₃, SnCl₂, FeCl₃, or a mixture thereof)[8]
-
Appropriate reaction vessel and workup equipment
Procedure:
-
Combine 2-aminobenzenesulfonic acid, propionaldehyde, and paraformaldehyde in a suitable reaction vessel containing the eutectic solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction mixture under conditions specified in the patent to facilitate the catalytic cyclization. The patent suggests a reaction temperature between 0-100 °C for the subsequent chlorination step, implying the cyclization may be performed within a similar range.[8]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, the product, 3-Methyl-8-quinolinesulfonic acid, is obtained within the reaction mixture. The patent proceeds directly to the next step without isolating the sulfonic acid. For isolation, standard workup procedures for acidic compounds would be necessary.
Purification:
The patent does not detail the purification of 3-Methyl-8-quinolinesulfonic acid itself. However, general methods for purifying sulfonic acids can be applied:
-
Recrystallization: As a crystalline solid, recrystallization from a suitable solvent system would be the primary method of purification. Given its presumed solubility in water (by analogy to 8-quinolinesulfonic acid), an aqueous recrystallization could be effective.
-
Acid-Base Extraction: The acidic nature of the sulfonic acid group allows for purification via acid-base extraction to remove non-acidic impurities.
Figure 1: Synthetic pathway for 3-Methyl-8-quinolinesulfonic acid.
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for 3-Methyl-8-quinolinesulfonic acid has been identified in the public domain. For researchers synthesizing this compound, the following represents the expected spectral characteristics based on its structure and data from analogous compounds like 8-quinolinesulfonic acid.[4]
-
¹H NMR: Aromatic protons on the quinoline ring system are expected in the downfield region (δ 7-9 ppm). A singlet for the methyl group protons would likely appear in the upfield region (δ 2-3 ppm). The proton of the sulfonic acid group may be observable as a broad singlet, depending on the solvent used.
-
¹³C NMR: Signals for the carbon atoms of the quinoline ring would be expected in the aromatic region (δ 120-150 ppm). The methyl carbon would appear in the upfield region.
-
FT-IR: Characteristic peaks would include S=O stretching vibrations for the sulfonic acid group (around 1030-1060 cm⁻¹ and 1120-1220 cm⁻¹), O-H stretching (broad band around 2500-3300 cm⁻¹), and C=C and C=N stretching vibrations from the quinoline ring.
-
Mass Spectrometry: The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z 223, corresponding to the molecular weight.
Reactivity and Stability
Detailed studies on the reactivity and stability of 3-Methyl-8-quinolinesulfonic acid are not available. However, based on its chemical structure, the following can be inferred:
-
Acidity: The sulfonic acid group is strongly acidic.
-
Reactivity of the Sulfonic Acid Group: The sulfonic acid can be converted into other functional groups, such as sulfonyl chlorides, which are versatile intermediates in organic synthesis.[9]
-
Stability: The compound is expected to be a stable solid under standard conditions.
Biological Activity and Signaling Pathways
There is no specific information regarding the biological activity or involvement in signaling pathways for 3-Methyl-8-quinolinesulfonic acid. However, the broader class of quinoline derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[10] For instance, certain quinoline-8-sulfonamides have been investigated as inhibitors of the M2 isoform of pyruvate kinase, a target in cancer therapy.[11] Derivatives of the related 8-hydroxyquinoline-5-sulfonic acid have shown antibacterial, antifungal, and antitumor activities.[12] Any potential biological activity of 3-Methyl-8-quinolinesulfonic acid would require dedicated biological screening and investigation.
Figure 2: Logical relationship of available data for this compound.
Safety and Handling
Specific safety and handling data for 3-Methyl-8-quinolinesulfonic acid are not available. As a sulfonic acid derivative, it should be handled with care, assuming it to be corrosive and an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. For the analogous 8-quinolinesulfonic acid, it is classified as harmful if swallowed and causes serious eye irritation.[4]
This guide is intended to be a living document and will be updated as more experimental data on 3-Methyl-8-quinolinesulfonic acid becomes available. Researchers who synthesize or characterize this compound are encouraged to publish their findings to contribute to the collective scientific knowledge.
References
- 1. 3-Methyl-8-quinolinesulfonic acid | C10H9NO3S | CID 19382410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 9. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
